molecular formula C10H29N2O4P B1329996 Phosphoric acid, monodecyl ester, diammonium salt CAS No. 65138-74-1

Phosphoric acid, monodecyl ester, diammonium salt

Cat. No. B1329996
CAS RN: 65138-74-1
M. Wt: 272.32 g/mol
InChI Key: NSHALSWRWTYBOI-UHFFFAOYSA-N
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Description

Phosphoric acid, monodecyl ester, diammonium salt is a white to slightly yellow solid . It is a type of phosphate ester, which is formed by the reaction of phosphoric acid with an alcohol . These esters are present in every plant and animal cell and are especially important in biochemistry .


Synthesis Analysis

The synthesis of phosphate esters, such as Phosphoric acid, monodecyl ester, diammonium salt, involves the reaction of inorganic acids like phosphoric acid (H3PO4) with alcohols . A phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol .


Molecular Structure Analysis

The molecular formula of Phosphoric acid, monodecyl ester, diammonium salt is C10H29N2O4P. The molecular weight is 272.32 g/mol.


Chemical Reactions Analysis

Phosphate esters are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods . Hydrolysis of ATP releases energy as it is needed for biochemical processes .


Physical And Chemical Properties Analysis

Phosphoric acid, monodecyl ester, diammonium salt is slightly soluble in water and soluble in ethanol . It is stable under normal conditions but can easily hydrolyze under strong acid conditions .

Scientific Research Applications

Interaction with Hydroxyapatite

Phosphoric acid esters, closely related to the chemical , have been utilized as a self-etching primer for composite-to-enamel bonding in adhesive dentistry. They interact with hydroxyapatite, a major component of tooth enamel and bone, forming complexes which suggest both decalcification and adherence capabilities. This property is fundamental in achieving a strong bond between restorative materials and tooth substances (Fu et al., 2005).

Catalytic Properties in Chemical Synthesis

Phosphoric acid, closely related to the phosphoric acid ester , has been used as a catalyst in acylation reactions, which are critical in organic synthesis. The research provides insight into the catalytic mechanism, proposing that diacylated mixed anhydrides, generated in situ, act as effective catalytic acyl transfer agents. This application is crucial for the safe, simple, and inexpensive synthesis of esters, highlighting the role of phosphoric acid derivatives in facilitating essential reactions in organic chemistry (Hayashi et al., 2021).

Fertilizer Production and Purity Enhancement

Phosphoric acid, a relative of the specified chemical, is a key component in the production of diammonium phosphate (DAP), a widely used fertilizer. Research details the extraction of phosphoric acid from phosphorite shales for DAP production, emphasizing the removal of impurities and the significance of achieving a purified form of DAP for specific industrial applications like pharmaceutics and cosmetics. The purification process involves recrystallization, which significantly enhances the value of DAP by removing various anionic and cationic impurities (Gargouri et al., 2011; Zhantasov et al., 2022).

Deprotection Agent in Organic Chemistry

Aqueous phosphoric acid, closely related to the ester variant, serves as a mild yet effective reagent for deprotection in organic synthesis. It is particularly used for deprotecting tert-butyl carbamates, esters, and ethers under mild conditions, preserving the stereochemical integrity of substrates. This application is pivotal in organic synthesis, offering a convenient and high-yielding process for synthesizing complex molecules (Li et al., 2006).

Catalytic Activities and Chemical Bonding

Phosphoric acid derivatives have been synthesized and studied for their catalytic activities, particularly in condensation reactions, highlighting their potential as versatile catalysts. This area of research is crucial for the development of new catalysts that can facilitate various chemical transformations, thereby contributing to advancements in chemical manufacturing (Murai et al., 2011).

Safety And Hazards

This compound can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

azane;decyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHALSWRWTYBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOP(=O)(O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070247
Record name Phosphoric acid, monodecyl ester, diammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4070247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, monodecyl ester, diammonium salt

CAS RN

65138-74-1
Record name Phosphoric acid, monodecyl ester, ammonium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065138741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, monodecyl ester, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, monodecyl ester, diammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4070247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diammonium decyl phosphate
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